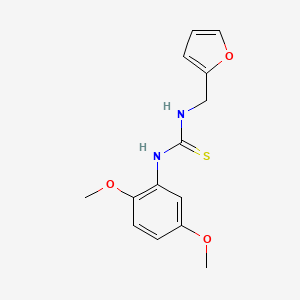

1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea

Description

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-17-10-5-6-13(18-2)12(8-10)16-14(20)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMLTZFABBQANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to a thiol or amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea has been identified as a lead compound for drug development due to its diverse biological activities. Its unique structure allows for the exploration of various derivatives that can potentially target different biological pathways.

Potential Applications in Drug Design

- Lead Compound : The compound's ability to interact with various biological targets positions it as a lead compound in drug design.

- Targeted Therapies : Its structural features may allow for modifications that enhance selectivity and efficacy against specific diseases.

Antimicrobial Activity

Research indicates that compounds with similar thiourea structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial activity.

Antimicrobial Efficacy Table

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising cytotoxic effects against various cancer cell lines.

Cytotoxicity Assessment Table

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| SK-MEL-2 (Skin Cancer) | 15 |

| SK-OV-3 (Ovarian Cancer) | 20 |

These findings indicate that the compound could serve as a foundation for developing new anticancer drugs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Antimicrobial Efficacy Study : This study assessed the antimicrobial effects of thiourea derivatives against common pathogens. Results indicated broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

- Cytotoxicity Assessment : Research focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. Significant cytotoxicity was reported against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Observations :

- The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, contrasting with chlorine or trifluoromethyl groups in analogs, which reduce electron density at the thiourea core .

- Furan-2-ylmethyl substituents (shared with 8b) may facilitate hydrogen bonding and π-π interactions, though steric effects differ from bulkier groups like indolylethyl in C657-0014 .

- Crystallographic studies on 8b (P21 space group) reveal distinct packing vs. tetrazole analogs (P21/c), highlighting how minor structural changes alter supramolecular arrangements .

Physicochemical Properties

- Solubility : Methoxy groups in the target compound likely improve aqueous solubility compared to chlorinated or trifluoromethylated analogs .

- Thermal Stability : The melting point of structurally related compound I-1 (187.5–190.1 °C) suggests moderate thermal stability under standard conditions .

- LogP : While experimental data are absent, the furan-2-ylmethyl group may lower logP compared to phenyl or indole-containing derivatives, balancing lipophilicity and polarity .

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is a synthetic compound with a unique structural composition that includes a thiourea functional group and aromatic rings derived from 2,5-dimethoxyphenyl and furan. This compound belongs to the class of thioureas, which are recognized for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a furan ring enhances its chemical reactivity and biological interactions, making it a candidate for various pharmacological studies.

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties by interacting with enzymes involved in oxidative stress pathways. Such interactions could potentially mitigate oxidative damage in biological systems, although further research is required to elucidate the exact mechanisms of action.

Anticancer Potential

Thiourea derivatives have been extensively studied for their anticancer properties. The structural features of this compound may enhance its efficacy against various cancer cell lines. For instance, similar compounds have demonstrated significant cytotoxic effects against breast cancer and leukemia cells.

| Compound | Activity | Reference |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea | Anticancer activity | |

| 1-(Phenyl)-3-(furan-2-ylmethyl)thiourea | Antioxidant properties | |

| 1-(2-Methylphenyl)-3-(furan-2-ylmethyl)thiourea | Anti-inflammatory effects |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Potential inhibition of enzymes related to cancer proliferation or oxidative stress.

- Cell Signaling Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.

Study on Antioxidant Activity

A study assessing the antioxidant capacity of thiourea derivatives found that compounds with methoxy substitutions exhibited enhanced radical scavenging activity compared to their unsubstituted counterparts. This suggests that the methoxy groups in this compound could play a crucial role in its antioxidant potential.

Anticancer Evaluations

In vitro evaluations have shown that thioureas can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Future studies focusing on this compound could explore its potential as a lead compound in anticancer drug development.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2,5-dimethoxyphenyl isothiocyanate with furan-2-ylmethylamine under inert conditions. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield. Statistical methods like response surface methodology (RSM) help identify critical parameters . For example, a 2³ factorial design might test solvent (DMF vs. THF), temperature (25°C vs. 60°C), and molar ratios (1:1 vs. 1:1.2). Purity is validated via HPLC, referencing retention times from analogous thiourea derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, furan protons at δ 6.3–7.4 ppm).

- FT-IR : Confirms thiourea C=S stretch (~1250 cm⁻¹) and aromatic C-O (methoxy) vibrations (~2850 cm⁻¹).

- HPLC-MS : Validates molecular weight (MW: 320.39 g/mol) and purity (>95%) using reverse-phase C18 columns and ESI+ ionization .

Cross-referencing with crystallographic data from similar thioureas (e.g., C–S bond lengths ~1.68 Å) ensures structural consistency .

Q. How does the solubility profile of this compound influence experimental design in pharmacological studies?

- Methodological Answer : Preliminary solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–7.4) is critical for in vitro assays. For low aqueous solubility (<0.1 mg/mL), use surfactants (e.g., Tween-80) or cyclodextrin-based formulations. Stability under UV light and varying pH is assessed via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and binding mechanisms of this thiourea derivative?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes like urease or kinases), guided by pharmacophore features of the furan and thiourea moieties. MD simulations (>100 ns) assess binding stability in solvated systems .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using WHO guidelines and include positive controls (e.g., thiourea-based reference drugs). Meta-analysis of dose-response curves and statistical validation (ANOVA, p < 0.05) can identify outliers. Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based) clarifies mechanisms .

Q. What role do the methoxy and furan substituents play in modulating this compound’s bioactivity?

- Methodological Answer :

- Methoxy Groups : Enhance lipophilicity (logP calculation via ChemDraw) and electron-donating effects, stabilizing π-π interactions in enzyme binding pockets.

- Furan Moiety : Participates in hydrogen bonding via oxygen lone pairs, as shown in crystallographic studies of similar derivatives .

Structure-activity relationship (SAR) studies synthesize analogs (e.g., replacing furan with thiophene) and compare bioactivity via IC₅₀ shifts .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., thiourea hydrolysis). Membrane separation (nanofiltration) isolates the product from unreacted amines, achieving >90% yield. Process parameters (flow rate, residence time) are optimized using computational fluid dynamics (CFD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.